6-amino-2-anilinopyrimidin-4(3H)-one
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-amino-2-anilinopyrimidin-4(3H)-one” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Scientific Research Applications
Antimicrobial and Antifungal Applications
6-amino-2-anilinopyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial potential against various bacteria and fungi. Some derivatives showed pronounced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and pathogenic fungi such as Candida albicans and Aspergillus niger. The efficacy of these compounds is quantified using the minimum inhibition concentration (MIC) and the diameter of the growth inhibition zone (Attia, Kansoh, & El‐Brollosy, 2014).
Structural and Framework Analysis
Studies focusing on the molecular structure of this compound derivatives reveal significant polarization of the molecular-electronic structures. These derivatives form intricate hydrogen-bonded frameworks and ribbons, showcasing their potential in forming stable and complex molecular architectures. Such structural insights are vital for understanding the compound's interactions at the molecular level and for designing advanced materials and drugs (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).
Bioisostere Applications
In pharmacology, finding bioisosteres can be crucial for improving drug properties. This compound has been proposed as a novel bioisostere, particularly for urea. This discovery has led to the development of potent CXCR2 antagonists, showcasing the compound's potential in drug design and development (Lu et al., 2014).
Fungicidal Applications
The fungicidal activities of 2-anilinopyrimidines, closely related to this compound, against Botrytis cinerea Pers have been explored. The structure-activity study revealed that specific substitutions on the pyrimidine ring significantly influence the fungicidal activity, leading to the development of compounds like mepanipyrim with excellent activity and minimal phytotoxicity (Nagata, Masuda, Maeno, & Miura, 2004).
Mechanism of Action
: ChemBK: 6-氨基尿嘧啶 : Aurora Fine Chemicals: 6-Aminouracil : Macklin Biochemical: 6-Aminouracil : Beijing Soleibao Technology: 4-Amino-2,6-dihydroxypyrimidine : Shanghai Jizhi Biochemical: 4-Amino-2,6-dihydroxypyrimidine : Suzhou Qihang Biotechnology: 4-Amino-2,6-dihydroxypyrimidine : Shanghai Yuanye Biotechnology: 6-Aminouracil
Properties
IUPAC Name |
4-amino-2-anilino-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTZAEPRFMFTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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